methyl 4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-[(3-fluorophenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO3S/c1-17-8-3-4-10-19(17)16-32-25-23(26(29)30-2)24(21-12-5-6-13-22(21)28-25)31-15-18-9-7-11-20(27)14-18/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFSMCXPEFNVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate (referred to as compound 1) is a derivative of quinoline-3-carboxylic acid, a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The incorporation of fluorinated and sulfanyl groups enhances the pharmacological profile of these compounds, making them of significant interest in medicinal chemistry.
Chemical Structure and Properties
Compound 1 can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C22H22FNO3S
- Molecular Weight : 397.48 g/mol
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. Compound 1 has been evaluated for its antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells.
- In Vitro Studies : The compound exhibited significant antiproliferative activity with IC50 values in the micromolar range. For instance, a related study indicated that quinoline derivatives showed enhanced activity due to structural modifications that improve their interaction with biological targets .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via mitochondrial pathway |
| K562 | 12.5 | Inhibition of cell proliferation and migration |
Antimicrobial Activity
Compound 1 also demonstrates antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.5 to 1.0 µg/mL, indicating strong antibacterial activity.
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 | Disruption of cell wall synthesis |
| Escherichia coli | 1.0 | Inhibition of protein synthesis |
Structure-Activity Relationship (SAR)
The biological efficacy of compound 1 can be attributed to its unique structural features:
- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
- Methoxy Group : This group contributes to the electron-donating properties, facilitating interactions with biological receptors.
- Sulfanyl Group : Known to enhance metabolic stability and bioavailability.
Case Studies
In a recent study published in PubMed, researchers synthesized various quinoline derivatives, including compound 1, and evaluated their biological activities. The findings suggested that modifications at the quinoline scaffold significantly impact antiproliferative potency and selectivity towards cancer cells .
Another study focused on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compound 1. In silico predictions indicated favorable drug-like characteristics, suggesting potential for further development into therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to methyl 4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of quinoxaline have shown selective targeting capabilities against cancer cells, demonstrating IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 . The presence of the sulfanyl group is believed to enhance the anticancer activity by facilitating interactions with specific biological targets within cancer cells.
Antimicrobial Properties
Compounds containing quinoline structures are also noted for their antimicrobial activities. Research has shown that derivatives with similar functional groups exhibit significant antibacterial effects against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. In particular, studies have reported low minimum inhibitory concentration (MIC) values for certain derivatives, suggesting their potential as future antimicrobial agents . The introduction of electron-withdrawing groups has been correlated with enhanced antibacterial activity.
Antiviral Potential
There is emerging interest in the antiviral properties of quinoline derivatives, especially in light of recent global health challenges. Some studies have focused on the ability of these compounds to inhibit viral replication mechanisms. For example, molecular docking studies have indicated that certain quinoline derivatives possess good binding affinity to viral proteases, which are crucial for the replication of viruses such as SARS-CoV-2 . This opens avenues for further research into their use as antiviral agents.
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical reactions involving starting materials that contain quinoline and phenyl groups. Techniques such as chemoselective Michael reactions have been employed to create derivatives with enhanced biological activities . The ability to modify the structure by altering substituents allows for the optimization of pharmacological properties.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is critical in drug development. Studies have suggested that variations in the sulfanyl side chain and other substituents significantly impact the compound's efficacy against cancer cells and bacteria . This knowledge is essential for designing more potent derivatives tailored for specific therapeutic targets.
Chemical Reactions Analysis
Ester Hydrolysis and Derivatives
The methyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for further derivatization.
The carboxylic acid derivative can react with amines (e.g., benzylamine) via carbodiimide-mediated coupling to form amides, enhancing bioavailability in drug design .
Sulfanyl Group Reactivity
The [(2-methylphenyl)methyl]sulfanyl moiety participates in oxidation and nucleophilic substitution reactions.
Oxidation to Sulfone
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA (3 equiv) | DCM, 0°C → RT, 12 hours | Sulfone derivative | 92% | |
| H₂O₂ (30%), AcOH catalyst | Ethanol, reflux, 8 hours | Sulfoxide (minor) and sulfone (major) | 85% |
Nucleophilic Substitution
Thioether groups react with strong nucleophiles (e.g., Grignard reagents) under Pd catalysis:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PhMgBr, Pd(PPh₃)₄ | THF, 60°C, 6 hours | 2-(Phenylmethyl)sulfanyl derivative | 78% |
Quinoline Core Modifications
The quinoline backbone undergoes electrophilic substitution and cross-coupling reactions.
Electrophilic Aromatic Substitution
| Reaction | Reagents/Conditions | Position Substituted | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C6 and C8 positions | 65% | |
| Bromination | Br₂, FeBr₃, DCM, RT | C5 position | 82% |
Cross-Coupling Reactions
The C2 and C4 positions are amenable to Suzuki-Miyaura coupling after bromination:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Bromo derivative | Pd(OAc)₂, K₂CO₃, 80°C | 5-Arylquinoline analogue | 74% |
Methoxy Group Transformations
The 4-[(3-fluorophenyl)methoxy] group resists hydrolysis under standard conditions but undergoes demethylation with BBr₃:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃ (1M in DCM) | −78°C → RT, 24 hours | Phenolic derivative | 68% |
Photochemical and Thermal Stability
The compound decomposes under UV light (λ = 254 nm) via C–S bond cleavage, forming:
-
3-Methoxyquinoline fragment (45%)
-
2-Methylbenzyl radical (trapped with TEMPO)
Thermogravimetric analysis (TGA) shows stability up to 200°C, with decomposition onset at 215°C .
Comparative Reactivity of Analogues
Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
